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Compound of Interest

Compound Name: 2-Isobutyl-1H-benzimidazole

Cat. No.: B1296948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Isobutyl-1H-benzimidazole, a heterocyclic

chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimi

present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and co

Molecular Structure and Properties
2-Isobutyl-1H-benzimidazole (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attache

pharmacophore, and the nature of the substituent at the 2-position can significantly influence its biological activity.

Molecular Information:

Property Value

CAS Number 5851-45-6[1]

Molecular Formula C₁₁H₁₄N₂

Molecular Weight 174.24 g/mol

digraph "2_Isobutyl_1H_benzimidazole" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of 2-Isobutyl-1H-benzimidazole

node [fontname="Arial", fontsize=10, style=filled, shape=circle, width=0.3, height=0.3, fixedsize=true];

edge [fontname="Arial", fontsize=10];

// Benzene ring

C1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C6 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Imidazole ring

N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isobutyl group

C8 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
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C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

C11 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for Benzimidazole core

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

C1 -- N1 [label=""];

C2 -- N2 [label=""];

N1 -- C7 [label=""];

C7 -- N2 [label=""];

C5 -- C7 [style=invis]; // for layout

// Edges for Isobutyl group

C7 -- C8 [label=""];

C8 -- C9 [label=""];

C9 -- C10 [label=""];

C9 -- C11 [label=""];

// Hydrogen atoms (implicit)

H1[label="H", shape=plaintext, fontcolor="#5F6368"];

N1 -- H1[style=dashed, color="#5F6368"];

}

Molecular Structure of 2-Isobutyl-1H-benzimidazole

Synthesis Protocol
The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation 

presence of a mineral acid.[2][3][4]
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Phillips-Ladenburg Synthesis Workflow

o-Phenylenediamine +
3-Methylbutanoic Acid

Reflux
(e.g., 100°C, 2-4h)

Acid Catalyst
(e.g., 4M HCl)

Neutralization
(e.g., NH4OH)

Precipitation of Crude Product

Purification
(Recrystallization from Ethanol/Water)

2-Isobutyl-1H-benzimidazole

Click to download full resolution via product page

Phillips-Ladenburg Synthesis Workflow

Detailed Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 e

Acid Addition: Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.

Reflux: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (T

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammo

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 2-Isobutyl-1H-be

Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benz

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazole

appear over a wide chemical shift range.
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Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons

~12.2 br s 1H

~7.5-7.6 m 2H

~7.1-7.2 m 2H

~2.8 d 2H

~2.2 m 1H

~1.0 d 6H

13C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.

Predicted Chemical Shift (δ, ppm) Assignment

~155 C2 (imidazole)

~140, ~135 C3a, C7a (bridgehead)

~122 C5, C6

~115 C4, C7

~38 -CH₂-

~29 -CH(CH₃)₂

~22 -CH(CH₃)₂

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.

Predicted Wavenumber (cm⁻¹) Vibrational Mode

~3400-3000 (broad) N-H stretching

~3100-3000 Aromatic C-H stretching

~2960, 2870 Aliphatic C-H stretching

~1620 C=N stretching

~1450, 1400 C=C aromatic ring stretching

3.3. UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or acetonitrile, 2-Isobutyl-1H-benzimidazole is expected to show absorption bands in the UV region, characteristic of the be

Predicted λmax (nm) Electronic Transition

~245 π → π

~275 π → π

~282 π → π*

Theoretical and Computational Studies
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While specific computational studies on 2-Isobutyl-1H-benzimidazole are not readily available, this section outlines a standard workflow for such an

observed in computational studies of other benzimidazole derivatives.[9][10]

Computational Analysis Workflow

DFT Calculations Molecular Docking

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Vibrational Frequency
Analysis

Electronic Properties
(HOMO-LUMO, MEP)

Target Protein
Preparation (e.g., PDB)

Docking Simulation
(e.g., AutoDock Vina)

Ligand (2-Isobutyl-1H-benzimidazole)
Preparation

Binding Affinity & Pose
Analysis

Molecular Structure

Click to download full resolution via product page

Computational Analysis Workflow

4.1. Density Functional Theory (DFT) Studies

DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of 2-Isobutyl-1H-benzimidazole.

Methodology:

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.

Calculations:

Geometry Optimization: To find the lowest energy conformation of the molecule.

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.

Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted/Representative DFT Data:

Parameter Predicted/Representative Value Significance

HOMO Energy ~ -6.0 eV Electron-donatin

LUMO Energy ~ -1.0 eV Electron-acceptin

HOMO-LUMO Gap (ΔE) ~ 5.0 eV Chemical reactiv

Dipole Moment ~ 3.5 D Polarity of the mo
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4.2. Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit ant

could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.[11][12][13]

Methodology:

Software: AutoDock Vina, GOLD, or similar docking programs.

Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water mole

site.

Ligand Preparation: Generate the 3D structure of 2-Isobutyl-1H-benzimidazole and optimize its geometry.

Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity.

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the pro

Hypothetical Molecular Docking Results (vs. a generic kinase):

Parameter Hypothetical Value

Binding Affinity -7.0 to -9.0 kcal/mol

Key Interacting Residues Interactions with both hydrophobic and polar residues i

Potential Biological Activity
While direct biological studies on 2-Isobutyl-1H-benzimidazole are scarce, a patent for 2-substituted benzimidazole compounds suggests potential a

with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflam

Therefore, it is plausible that 2-Isobutyl-1H-benzimidazole could exhibit similar activities, warranting further biological evaluation.

Conclusion
This technical guide provides a detailed theoretical and computational framework for the study of 2-Isobutyl-1H-benzimidazole. Although specific ex

synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development profess

validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of 2-Isobutyl-1H-benzimidaz

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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